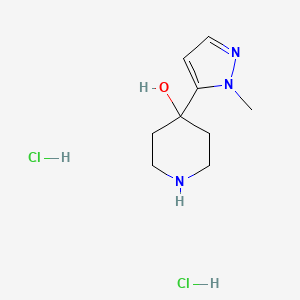

4-(1-Methyl-1H-pyrazol-5-yl)piperidin-4-ol dihydrochloride

Description

Properties

IUPAC Name |

4-(2-methylpyrazol-3-yl)piperidin-4-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O.2ClH/c1-12-8(2-5-11-12)9(13)3-6-10-7-4-9;;/h2,5,10,13H,3-4,6-7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTRWTMDONRDUTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2(CCNCC2)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2126161-91-7 | |

| Record name | 4-(1-methyl-1H-pyrazol-5-yl)piperidin-4-ol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-1H-pyrazol-5-yl)piperidin-4-ol dihydrochloride typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

Attachment to Piperidine: The pyrazole ring is then attached to the piperidine moiety through a nucleophilic substitution reaction. This step often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.

Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.

Reduction: Reduction reactions can convert the pyrazole ring to a pyrazoline ring, altering the compound’s chemical properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium hydride, potassium carbonate.

Major Products

Oxidation: Ketones, aldehydes.

Reduction: Pyrazoline derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

CNS Disorders

Research indicates that compounds with similar structures to 4-(1-Methyl-1H-pyrazol-5-yl)piperidin-4-ol dihydrochloride have been investigated for their efficacy in treating central nervous system (CNS) disorders. Specifically, studies have focused on their potential to alleviate symptoms associated with conditions such as Alzheimer's disease and mild cognitive impairment. The inhibition of specific enzymes like 11β-hydroxysteroid dehydrogenase type 1 has been highlighted as a mechanism through which these compounds may exert neuroprotective effects .

Metabolic Syndrome

The compound has also been explored for its role in managing metabolic syndrome, which encompasses disorders such as type 2 diabetes, obesity, and hypertension. Research suggests that it could help regulate metabolic pathways, potentially improving insulin sensitivity and lipid profiles .

Antimicrobial Activity

Preliminary studies have shown that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The effectiveness was evaluated using disc diffusion methods, revealing promising results that suggest further exploration into its use as an antimicrobial agent .

Case Study 1: CNS Disorders

A study published in a peer-reviewed journal demonstrated the potential of a related compound in improving cognitive function in animal models of Alzheimer's disease. The research involved administering the compound to subjects with induced cognitive deficits, followed by assessments using behavioral tests and biochemical analyses to measure neuroinflammation markers .

Case Study 2: Metabolic Disorders

In another study focusing on metabolic syndrome, researchers administered the compound to diabetic rat models. Results indicated a significant reduction in blood glucose levels and improvements in lipid profiles compared to control groups. The findings suggest that the compound may play a role in modulating key metabolic pathways .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1H-pyrazol-5-yl)piperidin-4-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the piperidine moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the piperidine core and heterocyclic substituents. Key differences in molecular structure, biological activity, and physicochemical properties are highlighted.

Structural Analogs and Their Properties

Key Structural and Functional Differences

Substituent Effects on Receptor Binding The quinoline-naphthalenyloxy analog () exhibits nanomolar affinity for 5-HT1F due to extended aromatic systems enabling π-π interactions. In contrast, the target compound’s 1-methylpyrazole group may favor interactions with hydrophobic pockets or hydrogen bonding via its nitrogen atoms .

Salt Form and Solubility Dihydrochloride salts (target compound) generally exhibit higher aqueous solubility than monohydrochloride analogs (e.g., SY163823) or free bases, facilitating in vivo administration .

Biological Selectivity The quinoline-naphthalenyloxy analog shows >30-fold selectivity for 5-HT1F over 5-HT2B, whereas pyrazole-containing analogs (e.g., the target compound) may exhibit distinct selectivity profiles due to differences in substituent size and electronic properties .

Research Findings and Pharmacological Implications

- GPCR Modulation: Piperidine-hydroxyl derivatives are frequently associated with GPCR activity. For example, the quinoline-naphthalenyloxy analog potently inhibits 5-HT1F-mediated cAMP reduction (EC₅₀ = 0.1 nM for serotonin inhibition) .

- Metabolic Stability : Methylpyrazole substituents (as in the target compound) may enhance metabolic stability compared to bulkier aromatic groups (e.g., naphthalenyloxy), reducing cytochrome P450-mediated degradation .

Biological Activity

Overview

4-(1-Methyl-1H-pyrazol-5-yl)piperidin-4-ol dihydrochloride is a compound notable for its dual functional groups: a hydroxyl group and a pyrazole ring. This unique structure contributes to its diverse biological activities, particularly its role as a chemokine receptor CCR5 antagonist, which is significant in the context of HIV-1 infection prevention.

- Molecular Formula : C₉H₁₇Cl₂N₃O

- Molecular Weight : 254.15 g/mol

- CAS Number : 2126161-91-7

The primary mechanism of action for this compound involves its interaction with the CCR5 receptor, which is crucial for HIV-1 entry into host cells. By acting as an antagonist, it effectively blocks this receptor, thereby preventing the virus from infecting cells. This mechanism is vital for developing therapeutic strategies against HIV.

Antiviral Activity

Research indicates that this compound exhibits potent antiviral properties:

- Inhibition of HIV Entry : The compound's antagonistic action on CCR5 prevents HIV from entering T-cells, a critical step in the viral replication cycle .

Antibacterial and Antifungal Properties

While primarily studied for its antiviral effects, preliminary studies suggest potential antibacterial and antifungal activities:

- Antibacterial Activity : The compound has been linked to moderate antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values reported range from 0.0039 to 0.025 mg/mL .

Neuropharmacological Applications

The compound's structure suggests potential applications in neuropharmacology:

- Neurotransmitter Modulation : Its piperidine core may interact with neurotransmitter systems, offering avenues for research into treatments for neurological disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-(1-Methyl-1H-pyrazol-5-yl)piperidine | Lacks hydroxyl group | Different chemical properties |

| 4-(1-Methyl-1H-pyrazol-5-yl)piperidin-4-one | Contains a ketone group | Altered reactivity |

| 4-(1-Methyl-1H-pyrazol-5-yl)piperidin-4-amine | Substituted with an amine group | Varied biological activity |

The presence of both the hydroxyl and pyrazole groups in this compound contributes to its unique reactivity and biological profile compared to similar compounds.

Case Studies and Research Findings

Several studies have documented the biological activities of pyrazole derivatives, highlighting their therapeutic potential:

- Antiviral Studies : In vitro studies demonstrated that compounds similar to this compound effectively inhibited HIV replication by blocking CCR5 .

- Antibacterial Efficacy : Research involving various piperidine derivatives showed that modifications can enhance antibacterial properties, suggesting that structural variations can lead to improved efficacy against resistant bacterial strains .

- Neuropharmacological Potential : Investigations into the effects of piperidine derivatives on neurotransmitter systems revealed promising results, indicating that further exploration could yield new treatments for neurological disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.